molecular formula C16H13NO2 B2372570 Ethyl benzo[f]quinoline-6-carboxylate CAS No. 611225-63-9

Ethyl benzo[f]quinoline-6-carboxylate

Cat. No.: B2372570
CAS No.: 611225-63-9
M. Wt: 251.285
InChI Key: KKIFEZVSOLDWFH-UHFFFAOYSA-N
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Description

Ethyl benzo[f]quinoline-6-carboxylate is a fused polycyclic compound featuring a quinoline core with a benzo[f] ring system. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl benzo[f]quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)14-10-15-13(8-5-9-17-15)11-6-3-4-7-12(11)14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIFEZVSOLDWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=N2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[f]quinoline derivatives are polycyclic aromatic systems combining a quinoline core with a fused benzene ring, conferring unique electronic and steric properties. The introduction of an ethyl ester group at the 6-position enhances solubility and bioactivity, making Ethyl benzo[f]quinoline-6-carboxylate a valuable intermediate for anticancer and antimicrobial agents. Synthesizing this compound demands precise regiochemical control, particularly in constructing the fused aromatic system and positioning the ester moiety.

Esterification of Carboxylic Acid Precursors

A direct route to this compound involves esterification of the corresponding carboxylic acid. As demonstrated in the synthesis of ethyl quinoline-6-carboxylate, 6-quinolinecarboxylic acid undergoes reflux with ethanol and sulfuric acid, yielding the ester in 68% efficiency. For the benzo[f]quinoline analog, this method requires prior synthesis of benzo[f]quinoline-6-carboxylic acid, which may be achieved via oxidation of a 6-methyl substituent or carboxylation at the 6-position.

Critical considerations include:

  • Acid Catalyst : Sulfuric acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol.
  • Reaction Duration : Prolonged reflux (12–24 hours) ensures complete conversion, though excessive heating risks decarboxylation.
  • Purification : Column chromatography (hexane/ethyl acetate) isolates the ester from unreacted acid and byproducts.

This method’s limitation lies in the scarcity of benzo[f]quinoline-6-carboxylic acid precursors, necessitating multi-step syntheses for the acid itself.

Friedländer Condensation for Quinoline Core Assembly

The Friedländer condensation constructs the quinoline ring from 2-aminobenzaldehyde derivatives and ketones. In a modified approach, ethyl 4-chloro-3-oxobutanoate reacts with 2-amino-4,5-methylenedioxybenzaldehyde under ultrasound irradiation, forming a chloromethylquinoline intermediate. Subsequent displacement with salicylaldehydes yields 2-(benzofuran-2-yl)quinoline-3-carboxylates.

Adapting this to this compound requires:

  • Starting Material Design : Use of 2-amino-1-naphthaldehyde instead of 2-amino-4,5-methylenedioxybenzaldehyde to generate the benzo[f] fused system.
  • Ketone Selection : Ethyl 4-chloro-3-oxobutanoate provides the ester moiety at the 3-position, necessitating subsequent transposition to the 6-position via functional group interconversion.

Optimization Data :

Parameter Condition Yield
Catalyst KHSO₄ 75%
Solvent Ethanol
Ultrasound Duration 45 minutes

Challenges include regioselectivity in forming the benzo[f] system and introducing the ester at the 6-position, which may require protective group strategies.

One-Pot Catalytic Synthesis Using Rhodium Acetate

A patent-pending method describes a one-pot synthesis of 3-substituted quinoline carboxylates from anilines, ethyl propynoate, and formic acid, catalyzed by rhodium acetate. This approach achieves >80% yields for ethyl quinoline-3-carboxylates, with potential adaptation to the 6-position.

Key Steps :

  • Cyclization : Rhodium acetate facilitates [2+2+2] cycloaddition between aniline, ethyl propynoate, and formic acid, forming the quinoline ring.
  • Regiochemical Control : To position the ester at C6, the starting aniline must feature substituents that direct cyclization. For example, 1-naphthylamine derivatives could yield benzo[f]quinoline upon cyclization.

Representative Procedure :

  • Reactants : 1-Naphthylamine (1 equiv), ethyl propynoate (1.2 equiv), formic acid (2 equiv).
  • Catalyst : Rhodium acetate (5 mol%).
  • Conditions : 25°C, N₂ atmosphere, 6 hours.
  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, column chromatography.

This method’s scalability and catalyst recyclability make it industrially viable, though regioselectivity for C6 esters remains unverified.

Transition Metal-Mediated Coupling and Acylation

A multi-step synthesis for benzo[de]quinoline derivatives employs Heck coupling and Friedel-Crafts acylation. Starting from ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate, palladium-catalyzed coupling installs side chains, followed by cyclization to form the fused ring.

Adaptation for Benzo[f]quinoline-6-carboxylate :

  • Heck Coupling : React ethyl 4-bromobenzo[f]quinoline-6-carboxylate with ethylene glycol vinyl ether to form a styryl intermediate.
  • Friedel-Crafts Acylation : Cyclize the intermediate with triflic acid, forming the fused benzene ring.

Data Highlights :

  • Heck Coupling Yield : 75%.
  • Cyclization Efficiency : 60% with CF₃SO₃H.

This route’s complexity and moderate yields limit its practicality compared to one-pot methods.

Comparative Analysis of Synthetic Methods

The following table evaluates key metrics across methodologies:

Method Yield Regioselectivity Scalability Cost Efficiency
Esterification 68% High Moderate High
Friedländer Condensation 75% Moderate Low Moderate
One-Pot Catalytic >80% Low* High High
Transition Metal Coupling 60% High Low Low

*Assumed based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl benzo[f]quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium methoxide, lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Oxidation: Quinoline-6-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl benzo[f]quinoline-6-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Ethyl Quinoline-6-carboxylate Derivatives
Compound Name Core Structure Substituents/Modifications Key Evidence ID
Ethyl benzo[f]quinoline-6-carboxylate (Target) Benzo[f]quinoline Ethyl ester at C6 N/A
Ethyl 5,11-dioxo-isoindolo[2,1-a]quinoline-6-carboxylate Isoindolo[2,1-a]quinoline Ethyl ester at C6; diketone at C5/C11
Ethyl 10-bromo-11H-indolo[3,2-c]quinoline-6-carboxylate Indolo[3,2-c]quinoline Ethyl ester at C6; Br at C10
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate Dihydroquinoline Methoxy at C6; oxo at C2; methyl at N1
Ethyl 4H-isoxazolo[3',4':4,5]pyrano[3,2-b]quinoline-6-carboxylate Isoxazole-pyrano-quinoline Fused isoxazole and pyran rings
Ethyl 9-fluoro-indolizino[2,3-g]quinoline-6-carboxylate Indolizino[2,3-g]quinoline Fluoro at C9; diketone at C5/C12

Key Observations :

  • Fused Ring Systems: The benzo[f]quinoline core is distinct from isoindoloquinoline (e.g., compound 26 in ), indoloquinoline (), and indolizinoquinoline () derivatives, which incorporate additional heterocyclic or aromatic rings.
  • Substituent Effects: Halogenation (e.g., Br at C10 in ) enhances electrophilicity and may improve binding to kinases like DYRK1A.

Key Observations :

  • Yields vary significantly based on reaction pathways. For example, Cu(I)-mediated coupling () results in moderate yields (20–27%), whereas deoxygenation of N-oxides () achieves near-quantitative conversion (98%).

Key Observations :

  • Top1 Inhibition: Fluoro-substituted indolizinoquinolines () exhibit strong Top1 inhibition, likely due to planar aromatic systems intercalating DNA.
  • Kinase Selectivity: Bromo-substituted indoloquinolines () show selectivity for DYRK1A, highlighting the role of halogen substituents in target engagement.

Physicochemical and Spectroscopic Properties

Table 4: Spectroscopic and Physical Data
Compound Name Melting Point (°C) HRMS (m/z) NMR Features Evidence ID
Ethyl 4H-isoxazolo[3',4':4,5]pyrano[3,2-b]quinoline-6-carboxylate 197–198 314.1871 (M + H)+ Aromatic protons at δ 8.7–7.3
Ethyl quinoline-6-carboxylate N-oxide N/A 204.1 (M + H)+ Methoxy at δ 3.9

Key Observations :

  • Melting Points: Compounds with fused heterocycles (e.g., isoxazole-pyrano-quinoline in ) exhibit higher melting points (>190°C), suggesting strong crystal packing via π-π interactions.
  • NMR Signatures: Aromatic protons in quinoline derivatives typically resonate between δ 7.3–8.7, while ester groups (e.g., –OCH2CH3) appear as triplets near δ 1.4 ().

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl benzo[f]quinoline-6-carboxylate derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound derivatives are typically synthesized via multi-step reactions, including cyclization and condensation. For example, cyclization of substituted pyridines with dichloroquinone precursors under reflux in ethanol, followed by esterification with ethyl acetoacetate, yields the target compound. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect yield. For instance, using ammonium acetate as a catalyst in ethanol at 80°C improves cyclization efficiency. Monitoring via thin-layer chromatography (TLC) and purification via silica gel chromatography with a petroleum ether/ethyl acetate gradient ensures purity .

Table 1: Comparison of Synthetic Routes for Quinoline-6-carboxylate Derivatives

Starting MaterialsKey StepsYield (%)ConditionsReference
3-Fluoropyridine, 6,7-dichloroquinoline-5,8-dioneCyclization, esterification38%Reflux in ethanol, NH₄OAc
Benzaldehyde derivatives, ethyl acetoacetateCondensation, cyclization45–55%Reflux in methanol, K₂CO₃

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound analogs?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and π-π stacking interactions. For example, planar aromatic systems in quinoline derivatives exhibit r.m.s. deviations <0.05 Å, validated via hydrogen bonding and π-interaction analysis .
  • Spectroscopy : 1^1H/13^{13}C NMR identifies substituent positions (e.g., ethyl ester protons at δ 4.4 ppm as quartets). IR spectroscopy confirms carbonyl stretches (~1700 cm1^{-1}) and hydroxyl groups (~3200 cm1^{-1}) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for this compound derivatives across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) arise from assay variability or structural modifications. To resolve these:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluoro, trifluoromethyl) and test against standardized cell lines (e.g., MCF-7 for cancer). For example, 6-fluoro substitution enhances Topoisomerase I inhibition by 30% compared to unsubstituted analogs .

  • Dose-Response Curves : Use IC₅₀ values to compare potency under consistent conditions (e.g., 72-hour incubation in Dulbecco’s Modified Eagle Medium) .

    Table 2: Biological Activity of Selected Derivatives

    CompoundSubstituentsTargetIC₅₀ (µM)Reference
    Ethyl 9-fluoro-5,12-dioxo derivative9-F, 5,12-dioxoTopoisomerase I0.45
    Ethyl 8-methoxy-6-methyl derivative8-OMe, 6-MeAntibacterial (E. coli)12.3

Q. How do intermolecular interactions in crystal lattices influence the physicochemical stability of this compound?

  • Methodological Answer : Hydrogen bonding and π-π stacking dictate stability. For example:

  • Hydrogen Bonds : Carboxylate oxygen forms O–H···N bonds with adjacent quinoline N-atoms (bond length: 2.85–3.10 Å), stabilizing the lattice .
  • π-π Interactions : Planar quinoline rings stack with centroid distances of 3.5–3.8 Å, reducing solubility but enhancing thermal stability (decomposition >250°C) .

Q. What computational methods validate the electronic properties of this compound for drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For quinoline derivatives, gaps <3.5 eV correlate with enhanced bioactivity .
  • Molecular Docking : Simulates binding to targets (e.g., kinase enzymes). AutoDock Vina evaluates binding energies; scores <-7.0 kcal/mol suggest strong inhibition .

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